molecular formula C12H12N2O B7504695 2,6-Dimethylquinoline-3-carboxamide

2,6-Dimethylquinoline-3-carboxamide

Cat. No.: B7504695
M. Wt: 200.24 g/mol
InChI Key: OBLABVWRBHPCAZ-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline-3-carboxamide, also known as DMQX, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. DMQX has been found to act as a selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.

Mechanism of Action

2,6-Dimethylquinoline-3-carboxamide acts as a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This receptor is involved in the transmission of nerve impulses in the brain and is responsible for the excitatory effects of glutamate. This compound binds to the receptor and blocks the activity of glutamate, leading to the prevention of seizures and the alleviation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to block the activity of the ionotropic glutamate receptor, preventing the excitatory effects of glutamate on the nervous system. This can lead to the prevention of seizures and the alleviation of pain. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity.

Advantages and Limitations for Lab Experiments

2,6-Dimethylquinoline-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ionotropic glutamate receptor, which allows for the precise targeting of this receptor in experiments. This compound is also a synthetic compound, which allows for the production of large quantities of the compound for use in experiments. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2,6-Dimethylquinoline-3-carboxamide. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and stroke. Additionally, research could focus on the optimization of the synthesis method for this compound, with the goal of improving the yield and purity of the compound.

Synthesis Methods

2,6-Dimethylquinoline-3-carboxamide can be synthesized by the reaction of 2,6-dimethylquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound.

Scientific Research Applications

2,6-Dimethylquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been found to act as a selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. This compound has been shown to block the excitatory effects of glutamate on the nervous system, which can lead to the prevention of seizures and the alleviation of pain.

Properties

IUPAC Name

2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLABVWRBHPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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